molecular formula C18H13F3N4O3S2 B2931571 4-methyl-3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391874-76-3

4-methyl-3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2931571
CAS No.: 391874-76-3
M. Wt: 454.44
InChI Key: PYZVAQFYOJBZNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 391874-76-3) is a synthetic organic compound with the molecular formula C18H13F3N4O3S2 and a molecular weight of 454.5 g/mol . This molecule features a 1,3,4-thiadiazole core, a heterocyclic scaffold renowned in medicinal chemistry for its versatile biological properties and its ability to act as a bioisostere for pyrimidine nucleotides, which facilitates interactions with biological targets . The structure is further elaborated with a benzamide moiety and a (3-(trifluoromethyl)benzyl)thio substitution, which are common pharmacophores in drug discovery. Compounds containing the 1,3,4-thiadiazole ring have demonstrated a broad spectrum of significant biological activities in scientific research, including potent anticancer properties through mechanisms such as tubulin polymerization inhibition, histone deacetylase (HDAC) inhibition, and targeting of metabolic enzymes like glutaminase . This particular analog, with its nitro and trifluoromethyl substituents—groups known to influence electronic properties, metabolic stability, and binding affinity—presents a promising candidate for investigating new therapeutic agents . Researchers can leverage this high-quality chemical for screening in oncology programs, enzyme inhibition assays, and as a key intermediate in the synthesis of more complex bioactive molecules. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-methyl-3-nitro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O3S2/c1-10-5-6-12(8-14(10)25(27)28)15(26)22-16-23-24-17(30-16)29-9-11-3-2-4-13(7-11)18(19,20)21/h2-8H,9H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZVAQFYOJBZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS Number: 391874-76-3) is a novel derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies surrounding this compound.

Chemical Structure and Properties

The molecular formula of the compound is C18H13F3N4O3S2C_{18}H_{13}F_3N_4O_3S^2, with a molecular weight of 454.5 g/mol . The structure features a thiadiazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₃F₃N₄O₃S₂
Molecular Weight454.5 g/mol
CAS Number391874-76-3

Antifungal Activity

Research indicates that compounds containing the thiadiazole structure often exhibit significant antifungal properties. A related study demonstrated that certain thiadiazole derivatives showed effective antifungal activity against Phytophthora infestans, with EC50 values lower than those of standard treatments like Dimethomorph . The specific activity of This compound against various fungal strains remains to be fully elucidated but is anticipated based on structural similarities.

Antibacterial Activity

Thiadiazole derivatives have also been reported to possess antibacterial properties. In one study, a series of thiadiazole compounds exhibited moderate to poor antibacterial activities against Xanthomonas oryzae and Xanthomonas campestris . The potential of This compound in this regard needs further investigation to establish its efficacy against specific bacterial pathogens.

Anti-inflammatory and Anticancer Properties

Thiadiazole compounds have been recognized for their anti-inflammatory and anticancer activities. Studies have shown that derivatives can inhibit various cancer cell lines and modulate inflammatory pathways . The specific mechanisms through which This compound might exert these effects are still under exploration but could involve interactions with cellular signaling pathways.

Case Studies

  • Antifungal Efficacy Against P. infestans
    • A study synthesized several thiadiazole derivatives and tested their antifungal activity against P. infestans. The compound 4i , structurally similar to our target compound, showed an EC50 value of 3.43 μg/ml , indicating promising antifungal potential .
  • Antibacterial Screening
    • In a screening assay for antibacterial activity, related thiadiazole compounds were tested against Xoo and Xcc. Although results indicated moderate effectiveness, the specific performance of This compound remains to be assessed in future studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally and functionally related analogs, focusing on biological activity, physicochemical properties, and structural distinctions.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Biological Activity Physicochemical Properties Reference
Target Compound : 4-methyl-3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide - 3-Nitro-4-methyl benzamide
- 3-(CF₃)-benzylthio-thiadiazole
Likely kinase inhibition (predicted from analogs)
Potential anticancer activity
High lipophilicity (logP ~4.2)
Moderate solubility due to nitro group
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide - Benzylthio-thiadiazole
- CF₃-phenyl acetamide
Dual abl/src kinase inhibition
IC₅₀: 0.2–1.8 µM (MDA-MB-231, PC3, U87 cells)
Lower logP (~3.5) than target due to acetamide vs. benzamide
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (7a–7l) - Piperidinylethylthio-thiadiazole
- Unsubstituted benzamide
Acetylcholinesterase inhibition
IC₅₀: 8–22 µM
Higher solubility (logP ~2.8) due to polar piperidine
2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole - Imidazo-thiadiazole hybrid
- 4-Methoxy phenyl
Antifungal activity (C. albicans MIC: 16 µg/mL) Moderate logP (~3.0)
Methoxy group enhances solubility
1-(2-Methoxyethyl)-3-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea - Urea linker
- 4-(CF₃)-benzylthio-thiadiazole
Unreported (structural analog) High solubility (logP ~2.5) due to urea and methoxyethyl

Key Observations:

The 3-(trifluoromethyl)benzylthio group increases lipophilicity, favoring membrane permeability and target engagement in hydrophobic environments, as seen in dual kinase inhibitors .

Structural Impact on Activity :

  • Thiadiazole vs. Imidazo-thiadiazole : The imidazo-thiadiazole hybrid () shows antifungal activity, while thiadiazole-benzamide derivatives () target kinases, highlighting scaffold-dependent selectivity.
  • Benzamide vs. Urea : Urea derivatives (e.g., ) exhibit higher polarity, which may limit blood-brain barrier penetration compared to benzamide-based compounds.

Physicochemical Properties :

  • The nitro group in the target compound reduces solubility but increases metabolic stability compared to methoxy or acetamide substituents.
  • Trifluoromethyl groups universally enhance lipophilicity and resistance to oxidative metabolism, a critical feature for prolonged half-life .

Q & A

Q. What are the optimized synthetic routes for 4-methyl-3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, thiadiazole core formation can be achieved via cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours), followed by coupling with the benzamide moiety . Microwave-assisted methods have been reported for analogous thiadiazole derivatives, reducing reaction times and improving purity (e.g., 3 hours vs. overnight conventional heating) . Key steps include:
  • Thioether linkage : Reacting 5-mercapto-1,3,4-thiadiazole intermediates with 3-(trifluoromethyl)benzyl halides in dry acetone with K₂CO₃ as a base .
  • Amide coupling : Using benzoyl chloride derivatives in pyridine or acetonitrile, with TLC monitoring for completion .
    Yields depend on stoichiometry, solvent choice (e.g., DMSO/water recrystallization improves purity), and temperature control .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., nitro group deshielding at δ 8.2–8.5 ppm) and confirms thiadiazole C-S bonds (δ 165–170 ppm in ¹³C) .
  • FT-IR : Identifies NO₂ stretching (~1520 cm⁻¹) and amide C=O (~1680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves intermolecular interactions (e.g., N–H···N hydrogen bonds stabilizing dimeric structures) .
    Purity is confirmed via TLC (Rf comparison) and HPLC (≥95% purity threshold) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Methodological Answer :
  • Substituent Variation : Replace the 3-(trifluoromethyl)benzyl group with electron-withdrawing (e.g., -CF₃, -NO₂) or donating (-OCH₃) groups to modulate electronic effects on thiadiazole’s π-conjugation .
  • Bioisosteric Replacement : Substitute the nitro group with cyano (-CN) or sulfonamide (-SO₂NH₂) to enhance solubility or target affinity .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), a target for anaerobic pathogens .
    Biological assays (e.g., MIC for antimicrobial activity) should be paired with computational models to validate SAR hypotheses .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from:
  • Assay Conditions : Variations in pH (e.g., antimicrobial activity of thiadiazoles is pH-sensitive) or solvent (DMSO vs. aqueous buffers) .
  • Cell Line Specificity : Test cytotoxicity on multiple cell lines (e.g., HeLa vs. MCF-7) with standardized MTT protocols .
  • Metabolic Stability : Use liver microsome assays to compare compound half-life (t₁/₂) and identify metabolically labile groups (e.g., nitro reduction) .
    Cross-study normalization (e.g., IC₅₀ values relative to positive controls) mitigates platform-dependent variability .

Q. How can computational methods predict and rationalize this compound’s mechanism of action?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with PFOR) to identify key binding residues and hydrogen-bonding networks .
  • ADMET Prediction : Tools like SwissADME estimate permeability (LogP), bioavailability (Lipinski’s rules), and toxicity (AMES test alerts) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity using partial least squares regression .
    Experimental validation via mutagenesis (e.g., PFOR active-site mutants) confirms computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.